molecular formula C9H19ClN2O2 B7855786 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride CAS No. 1197818-53-3

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride

Cat. No.: B7855786
CAS No.: 1197818-53-3
M. Wt: 222.71 g/mol
InChI Key: VIAUFQXMPKNNPH-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with butanoic acid in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives of the compound.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride is similar to other piperazine derivatives, such as 4-(4-Methylpiperazin-1-yl)phenylboronic acid and 4-(4-Methylpiperazin-1-yl)benzoic acid. it has unique properties that distinguish it from these compounds. For example, its butanoic acid moiety provides additional functionality that can be exploited in various chemical reactions and applications.

Comparison with Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • 4-(4-Methylpiperazin-1-yl)benzoic acid

  • 4-(4-Methylpiperazin-1-yl)phenylmethanamine

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAUFQXMPKNNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197818-53-3
Record name 1-Piperazinebutanoic acid, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197818-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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